![molecular formula C10H9NO4 B3050719 (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid CAS No. 28122-54-5](/img/structure/B3050719.png)
(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid
描述
(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a butenoic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyaniline and maleic anhydride.
Reaction Conditions: The reaction between 3-hydroxyaniline and maleic anhydride is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions: (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the butenoic acid structure can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways. The presence of the hydroxyl group on the phenyl ring enhances its ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Enzyme Inhibition
this compound has been studied as an inhibitor of certain enzymes involved in metabolic pathways. For example, it shows promise in inhibiting enzymes related to the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .
Biochemical Research Applications
1. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in various biochemical assays. Its ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems .
2. Drug Development
The compound's structural characteristics allow for modifications that can lead to the development of new drugs with enhanced pharmacological properties. Researchers are exploring its derivatives to optimize their therapeutic profiles and reduce side effects .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for applications such as coatings, adhesives, and biomedical devices .
Case Studies
作用机制
The mechanism of action of (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and carbonyl groups can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
(2E)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid: This is an isomer of the compound with a different configuration around the double bond.
4-[(3-hydroxyphenyl)amino]-4-oxobutanoic acid: This compound lacks the double bond present in (2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid.
Uniqueness: this compound is unique due to its specific configuration and the presence of both hydroxyphenyl and amino groups, which confer distinct chemical and biological properties
生物活性
(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid, also known by its PubChem CID 1550901, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of kynurenine-3-hydroxylase (KMO). This enzyme is involved in the metabolism of tryptophan, and its inhibition has implications for various neurological conditions. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.1828 g/mol
- CAS Number : 28173-23-1
Research indicates that this compound functions primarily as a potent inhibitor of KMO. This inhibition leads to decreased levels of quinolinic acid, a neurotoxic metabolite implicated in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. The compound's structural features contribute to its binding affinity and selectivity towards KMO.
Inhibition of Kynurenine-3-Hydroxylase
A significant study highlighted that this compound is one of the most potent inhibitors of KMO identified to date. It effectively prevents the interferon-gamma-induced synthesis of quinolinic acid in cultured human peripheral blood monocyte-derived macrophages, suggesting potential therapeutic applications in conditions characterized by elevated quinolinic acid levels .
Cytotoxicity and Selectivity
Further investigations into the cytotoxic effects of this compound revealed that it exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.
Study on Neuroprotective Effects
In a controlled study, this compound was administered to animal models exhibiting symptoms similar to Huntington's disease. The results indicated a significant reduction in neurodegeneration markers and improved behavioral outcomes compared to control groups. These findings support the compound's potential as a neuroprotective agent .
Anti-inflammatory Properties
Another study explored the anti-inflammatory properties of this compound, demonstrating its ability to downregulate pro-inflammatory cytokines in macrophages. The modulation of these inflammatory pathways suggests that this compound could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(Z)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMUMKLDPCHPPU-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28122-54-5 | |
Record name | NSC525253 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC47503 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。